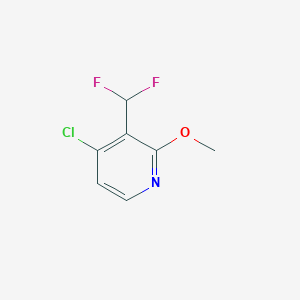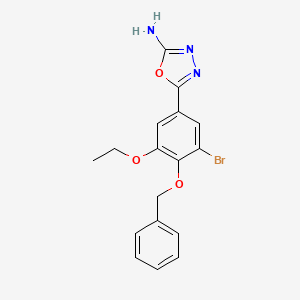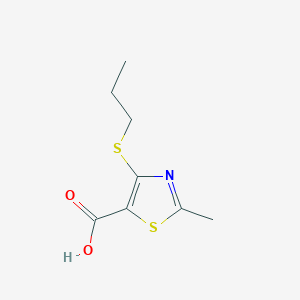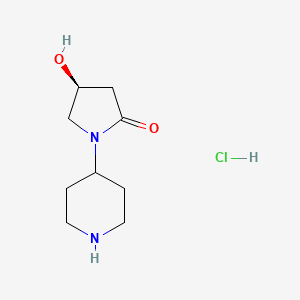
4-Chloro-3-(difluoromethyl)-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(difluoromethyl)-2-methoxypyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a methoxy group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine involves several steps. One common method is the difluoromethylation of a pyridine derivative. This process can be achieved through metal-based methods that transfer the CF2H group to the pyridine ring . The reaction conditions typically involve the use of difluoromethylation reagents and catalysts under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of non-chlorinated organic solvents and specific temperature controls to facilitate the reaction .
化学反応の分析
Types of Reactions
4-Chloro-3-(difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and agrochemicals .
科学的研究の応用
4-Chloro-3-(difluoromethyl)-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)-2-methoxypyridine
- 4-Chloro-3-(difluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine
- 4-Chloro-3-(difluoromethyl)-2-fluoro-6-methoxypyridine
Uniqueness
4-Chloro-3-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both chloro and difluoromethyl groups, which impart specific chemical properties that are valuable in various applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
特性
分子式 |
C7H6ClF2NO |
|---|---|
分子量 |
193.58 g/mol |
IUPAC名 |
4-chloro-3-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-7-5(6(9)10)4(8)2-3-11-7/h2-3,6H,1H3 |
InChIキー |
ZCTQAPLVKVEKHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)
![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)




![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)





